

Technical Support Center: CNS 1102 (Aptiganel Hydrochloride) Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aptiganel Hydrochloride	
Cat. No.:	B109636	Get Quote

This technical support center provides guidance and answers frequently asked questions regarding the preclinical evaluation of CNS 1102, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Where can I find detailed preclinical dose-escalation and tolerability data for CNS 1102 in animal models?

A: Publicly available, comprehensive dose-escalation and maximum tolerated dose (MTD) studies for CNS 1102 in preclinical animal models are limited. The development of CNS 1102 (aptiganel hydrochloride) for acute ischemic stroke was discontinued in the late 1990s following Phase III clinical trials that showed a lack of efficacy and suggested potential for harm.[1][2] As a result, extensive preclinical toxicology data that would typically be found for a drug in later stages of development may not have been published.

Q2: What is the known mechanism of action for CNS 1102?

A: CNS 1102 is a non-competitive antagonist of the NMDA receptor.[3] It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions (Ca2+) that is associated with excitotoxic neuronal damage in conditions like ischemic stroke.

Q3: Are there any published neuroprotective doses of CNS 1102 in preclinical models?



A: Yes, a study in a rat model of temporary focal ischemia demonstrated neuroprotective effects. In this study, an intravenous (IV) bolus of 1.13 mg/kg followed by an infusion of 0.33 mg/kg per hour for 3.75 hours resulted in significant protection of both gray and white matter.[4] It is important to note that this was an efficacy study, not a dose-escalation tolerability study.

Q4: What were the observed effects of CNS 1102 in human clinical trials?

A: In human volunteers, CNS 1102 was well-tolerated in total doses up to 32 micrograms/kg.[3] At doses of 30 micrograms/kg and above, clinically significant sedation and increases in mean arterial pressure and pulse rate were observed.[5][6] Symptoms of sedation and central nervous system excitation became unacceptable for conscious individuals at doses of 45 micrograms/kg and above.[5][6] Dose-limiting effects were primarily related to blood pressure increases and CNS excitation or depression.[7]

Q5: What were the adverse effects of CNS 1102 observed in preclinical studies?

A: While detailed toxicology reports are not readily available, one study comparing CNS 1102 to other NMDA receptor antagonists mentioned that at high doses (10 and 20 mg), animals exhibited some excitation and severe akinesia (loss or impairment of the power of voluntary movement) one hour after administration.[8]

Data Presentation

Table 1: CNS 1102 Efficacy Dose in a Preclinical Rat Model of Ischemic Stroke[4]

Animal Model	Route of Administration	Dosing Regimen	Observed Effect
Rat (temporary focal ischemia)	Intravenous (IV)	1.13 mg/kg bolus followed by 0.33 mg/kg/hr infusion for 3.75 hours	Significant neuroprotection of cerebral gray and white matter

Table 2: Tolerability of CNS 1102 in Human Volunteers[3][5][6]



Dose	Tolerability	Observed Effects
Up to 32 μg/kg (total dose)	Well-tolerated	Minimal side effects
30 μg/kg and above	Clinically significant effects	Sedation, increased mean arterial pressure, increased pulse rate
45 μg/kg and above	Unacceptable for conscious individuals	Pronounced sedation and central nervous system excitation

Experimental Protocols

Representative Protocol: Preclinical Dose-Escalation and Tolerability Study

As the specific preclinical toxicology protocols for CNS 1102 are not publicly available, the following is a generalized, representative protocol for a dose-escalation and tolerability study in a rodent model.

Objective: To determine the maximum tolerated dose (MTD) and characterize the dose-limiting toxicities of CNS 1102 following intravenous administration in Sprague-Dawley rats.

Methodology:

- Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
- Groups:
 - Vehicle control (e.g., saline)
 - Multiple dose groups of CNS 1102 (e.g., starting with a fraction of the known efficacious dose and escalating).
- Administration: Single intravenous (IV) bolus injection.
- Dose Escalation: A standard 3+3 dose-escalation design would be employed. Dosing would start at a low, likely sub-therapeutic level and be escalated in subsequent cohorts of animals

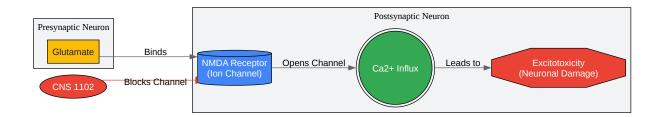


until dose-limiting toxicities are observed.

- Parameters Monitored:
 - Mortality: Recorded daily.
 - Clinical Observations: Conducted at regular intervals post-dose to assess for signs of toxicity, including changes in behavior, appearance, and activity levels.
 - Body Weight: Measured prior to dosing and at specified time points post-dose.
 - Neurological Examination: Assessment of reflexes, motor function, and sensory responses.
 - Cardiovascular Monitoring (in select animals): Telemetry to monitor blood pressure, heart rate, and electrocardiogram (ECG).
 - Clinical Pathology: Blood samples collected at specified time points for hematology and serum chemistry analysis.
 - Histopathology: At the end of the observation period, animals are euthanized, and a full necropsy is performed. Key organs and tissues are collected, preserved, and examined microscopically for any treatment-related changes.
- MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.

Visualizations





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Caption: Mechanism of action of CNS 1102 as a non-competitive NMDA receptor antagonist.





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Caption: Generalized experimental workflow for a preclinical dose-escalation and tolerability study.

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- To cite this document: BenchChem. [Technical Support Center: CNS 1102 (Aptiganel Hydrochloride) Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109636#cns-1102-dose-escalation-and-tolerability-in-preclinical-models]

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